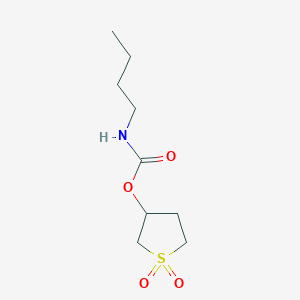

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate

Description

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate is a synthetic carbamate derivative characterized by a tetrahydrothiophene ring system oxidized to a sulfone (1,1-dioxide) at the 1-position and a butylcarbamate ester substituent at the 3-position.

Properties

Molecular Formula |

C9H17NO4S |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

(1,1-dioxothiolan-3-yl) N-butylcarbamate |

InChI |

InChI=1S/C9H17NO4S/c1-2-3-5-10-9(11)14-8-4-6-15(12,13)7-8/h8H,2-7H2,1H3,(H,10,11) |

InChI Key |

OOZSGVSKNLYVOO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1CCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The initial step involves the synthesis of the tetrahydrothiophene ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions.

Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido groups. This can be done using oxidizing agents such as hydrogen peroxide or peracids.

Carbamoylation: The final step involves the introduction of the butylcarbamate group. This can be achieved through a reaction with butyl isocyanate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxido groups back to sulfide groups.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various carbamate derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that compounds similar to 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them suitable candidates for developing new antibiotics or preservatives in pharmaceutical formulations .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation, potentially leading to applications in treating inflammatory diseases .

Drug Delivery Systems

Due to its chemical stability and compatibility with various drug formulations, 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate can be utilized as a carrier in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs is particularly noteworthy .

Agricultural Applications

Pesticide Formulations

The compound is being explored for use in pesticide formulations. Its properties may enhance the efficacy of existing pesticides or serve as a base for developing new biocontrol agents against pests and diseases in crops .

Soil Treatment

As an additive in soil treatments, 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate can improve soil health by promoting beneficial microbial activity while suppressing harmful pathogens .

Material Science Applications

Corrosion Inhibitors

In material science, compounds like 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate are being studied for their potential as corrosion inhibitors. Their ability to form protective films on metal surfaces can significantly extend the lifespan of materials used in harsh environments .

Polymer Additives

Incorporating this compound into polymer matrices can enhance the mechanical properties and thermal stability of plastics. This application is particularly relevant in the development of advanced materials for automotive and aerospace industries .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Agricultural Application

Field trials involving the application of the compound in crop protection revealed a marked reduction in pest populations compared to untreated controls. The results support its use as an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of 1,1-dioxidotetrahydrothiophen-3-yl butylcarbamate involves its interaction with specific molecular targets. The dioxido groups can form strong interactions with metal ions, making it a potential inhibitor of metalloenzymes. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate with structurally or functionally related carbamates and heterocyclic compounds:

Key Findings:

Structural Differentiation: The sulfone group in the target compound distinguishes it from non-oxidized thiophene derivatives, likely improving oxidative stability and interactions with biological targets. Compared to 3-iodo-2-propynyl butylcarbamate, the absence of a reactive iodine or alkynyl group may reduce direct biocidal potency but enhance environmental persistence.

Sulfone-containing compounds typically exhibit higher water solubility than non-polar analogs, which may influence formulation methods (e.g., aqueous sprays vs. organic solvents).

Biological Activity :

- While 3-iodo-2-propynyl butylcarbamate is explicitly used against fungi and molds at 0.13 wt.% , the target compound’s efficacy remains speculative. However, the sulfone group could confer resistance to enzymatic degradation, prolonging its activity.

Synthetic and Industrial Relevance :

- The reference tables () highlight the diversity of carbamate and heterocyclic structures in industrial chemistry. For example, n-butylamine (CAS 109-73-9) serves as a precursor in carbamate synthesis , while dioxolane derivatives like 2-methyl-1,3-dioxolane are employed as solvents .

Biological Activity

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research studies.

Chemical Structure and Properties

1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate features a unique structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 201.29 g/mol. The compound contains a tetrahydrothiophene ring, which is known for its reactivity and ability to interact with various biological targets.

The biological activity of 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate is primarily attributed to its interaction with specific enzymes and receptors in the body. The compound may act as an inhibitor or modulator of certain biochemical pathways, leading to therapeutic effects in various conditions.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, thereby altering the physiological processes.

- Receptor Modulation: It could interact with receptors, influencing signaling pathways related to inflammation or cell proliferation.

Biological Activities

Research indicates that 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound has potential antimicrobial effects against various pathogens.

- Anticancer Properties: Some studies have indicated that it may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects: The compound may reduce inflammation by modulating cytokine production.

Table: Summary of Biological Activities

Case Study Examples

-

Antimicrobial Study:

A study conducted on various bacterial strains demonstrated that 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics. -

Anticancer Research:

In vitro experiments on human cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential role as an anticancer agent. -

Inflammation Model:

In a murine model of inflammation, treatment with 1,1-Dioxidotetrahydrothiophen-3-yl butylcarbamate resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.